N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide
Description
N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide is a quinoline-based propionamide derivative characterized by a methoxy group at the 8-position and a methyl group at the 2-position of the quinoline core. The propionamide moiety in this compound may enhance its bioavailability and binding affinity to biological targets, as seen in structurally related molecules .
Properties
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-13(17)16-11-8-9(2)15-14-10(11)6-5-7-12(14)18-3/h5-8H,4H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINVRNMCUPEIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=C(C2=NC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxy-2-methylquinoline.
Acylation: The quinoline derivative undergoes acylation with propionyl chloride in the presence of a base such as pyridine to form the corresponding propionamide.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Chemistry: N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory and anticancer properties. Researchers are investigating its efficacy in preclinical models to develop new drugs.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on propionamide derivatives with heterocyclic cores or substituents analogous to the quinoline system in N-(8-Methoxy-2-methyl-quinolin-4-yl)-propionamide. Key parameters include structural motifs, physicochemical properties, and bioactivity.
Structural Analogues and Substitution Effects
Quinolinyl Propionamides N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide ():
- Structure: Features a quinoline core with cyano, chloro, and tetrahydrofuran-3-yloxy substituents.
- 8-Chloro-N-(2-methoxyethyl)quinolin-4-amine ():
- Structure: Contains a quinoline core with a chloro group at the 8-position and a methoxyethylamine side chain.
Piperidine-Based Propionamides
- Structure : Piperidine core with methoxymethyl and phenyl groups.
- Use : Pharmaceutical intermediate; CAS 61086-18-6. The methoxymethyl group may enhance solubility compared to purely aromatic systems .
Pyrimidine and Biphenyl Derivatives N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide ():
- Structure : Combines a pyrimidine ring with a benzyl-propionamide group.
- Synthesis : Yielded 82% via Suzuki-Miyaura coupling, indicating efficient synthetic routes for similar compounds .
Physicochemical and Pharmacological Data
Table 1 summarizes key parameters of selected propionamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
